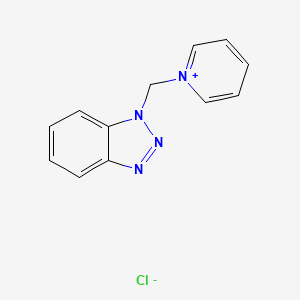

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H11ClN4 It is known for its unique structure, which combines a benzotriazole moiety with a pyridinium ion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride typically involves the reaction of benzotriazole with pyridine in the presence of a chlorinating agent. One common method is to react benzotriazole with pyridine in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Benzotriazole+Pyridine+SOCl2→1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridinium salts.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride serves as a reagent for forming complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for synthetic chemistry.

Types of Reactions:

- Oxidation: Can form N-oxides using oxidizing agents like hydrogen peroxide.

- Reduction: Can be reduced to pyridine derivatives using agents such as sodium borohydride.

- Substitution: The chloride ion can be replaced with nucleophiles like hydroxide ions.

Biology

The compound is under investigation for its biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity:

Research has shown that derivatives of benzotriazole exhibit significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus. A study demonstrated that structural modifications can influence the efficacy of these compounds against various bacterial strains.

Medicine

There is ongoing research into the therapeutic applications of this compound. Its interaction with biological targets suggests potential use as a therapeutic agent in treating various diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials such as polymers and coatings. Its unique chemical properties allow it to enhance material performance and durability.

Case Study 1: Antimicrobial Screening

A study synthesized derivatives based on the benzotriazole structure and screened them for antibacterial activity. Results indicated promising effects against Bacillus subtilis and Pseudomonas fluorescens, establishing a correlation between structural modifications and biological efficacy.

Case Study 2: Synthesis of New Derivatives

Another research effort focused on synthesizing N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides. These compounds were evaluated for their antimicrobial properties, showing significant activity against both gram-positive and gram-negative bacteria.

Mécanisme D'action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can act as a ligand, binding to metal ions and modulating their activity. The pyridinium ion can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridine: Lacks the chloride ion, which affects its solubility and reactivity.

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)quinolinium chloride: Contains a quinoline moiety instead of pyridine, leading to different chemical and biological properties.

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolium chloride: Contains an imidazole moiety, which can alter its interaction with biological targets.

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride is unique due to its combination of a benzotriazole moiety with a pyridinium ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium chloride, also known as a pyridinium salt of benzotriazole, is a compound of considerable interest in medicinal and synthetic chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula: C12H11ClN4O4

- Molecular Weight: 310.69 g/mol

- CAS Number: 457051-48-8

The compound features a benzotriazole moiety linked to a pyridinium cation, which enhances its solubility and reactivity. The pyridinium nitrogen can participate in acid-base reactions, while the benzotriazole can form coordination complexes with transition metals, influencing its biological interactions .

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. In one study, derivatives of benzotriazole were tested for their activity against bacterial strains using the cup plate diffusion method, revealing varying degrees of effectiveness based on structural modifications .

Antifungal Activity

The compound has also been evaluated for antifungal properties. It was found that certain benzotriazole derivatives possess significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 12.5 μg/ml to 25 μg/ml . This suggests that modifications on the benzotriazole ring can enhance antifungal potency.

Antiparasitic Activity

In addition to antibacterial and antifungal activities, benzotriazoles have been explored for their antiparasitic effects. A study demonstrated that specific derivatives showed growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. The research indicated that these compounds could induce significant mortality in trypomastigotes at concentrations as low as 50 μg/ml .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzotriazole moiety. For example:

- Hydrophobic groups : The introduction of bulky hydrophobic groups has been shown to enhance antimicrobial activity.

- Electron-withdrawing groups : These groups can increase antifungal potency when positioned appropriately on the benzotriazole ring .

Case Studies

A series of studies have focused on synthesizing new derivatives based on the benzotriazole structure:

- Synthesis and Screening : A study synthesized N-[3-(1H-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and screened them for antibacterial and antifungal activities. Results showed promising antibacterial effects against Bacillus subtilis and Pseudomonas fluorescens.

- Antimicrobial Potency : Another study highlighted the antimicrobial properties of certain benzotriazole derivatives against both gram-positive and gram-negative bacteria, establishing a correlation between structural modifications and biological efficacy.

Propriétés

IUPAC Name |

1-(pyridin-1-ium-1-ylmethyl)benzotriazole;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N4.ClH/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16;/h1-9H,10H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMMDIUBKLBKDB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.